3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride
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Overview
Description
3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylpyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and may require the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Hydroboration: It can undergo hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Solvents: Organic solvents like THF are commonly used.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, such as borylation and hydroboration, where the compound acts as a boron donor. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
3,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized organic synthesis applications and research .
Properties
Molecular Formula |
C12H25BClNO2 |
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Molecular Weight |
261.60 g/mol |
IUPAC Name |
3,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-9-7-14-8-12(9,6)13-15-10(2,3)11(4,5)16-13;/h9,14H,7-8H2,1-6H3;1H |
InChI Key |
JAZUPWPBGRAJAR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CNCC2C)C.Cl |
Origin of Product |
United States |
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